molecular formula C10H19BrO B13339563 1-Bromo-2-ethoxycyclooctane

1-Bromo-2-ethoxycyclooctane

Cat. No.: B13339563
M. Wt: 235.16 g/mol
InChI Key: ZLDKLTPOZYZQSO-UHFFFAOYSA-N
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Description

1-Bromo-2-ethoxycyclooctane is an organic compound belonging to the class of cycloalkanes It features a bromine atom and an ethoxy group attached to a cyclooctane ring

Preparation Methods

The synthesis of 1-Bromo-2-ethoxycyclooctane typically involves the bromination of 2-ethoxycyclooctane. This can be achieved through the following steps:

    Bromination Reaction: The starting material, 2-ethoxycyclooctane, is treated with a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under controlled conditions to introduce the bromine atom at the desired position.

    Reaction Conditions: The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl4) or chloroform (CHCl3) at a temperature range of 0-25°C to ensure selective bromination.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-Bromo-2-ethoxycyclooctane undergoes various chemical reactions, including:

    Nucleophilic Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or cyanide (CN-) ions, leading to the formation of different substituted cyclooctane derivatives.

    Elimination Reactions: Under strong basic conditions, this compound can undergo elimination reactions to form alkenes. For example, treatment with potassium tert-butoxide (t-BuOK) can result in the formation of 2-ethoxycyclooctene.

    Oxidation and Reduction Reactions: The ethoxy group can be oxidized to form corresponding carbonyl compounds, while reduction reactions can convert the bromine atom to a hydrogen atom, yielding 2-ethoxycyclooctane.

Scientific Research Applications

1-Bromo-2-ethoxycyclooctane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be utilized in studies involving the modification of biological molecules, such as the synthesis of bioactive compounds.

    Medicine: Research into potential therapeutic applications, including the development of new drugs and drug delivery systems, often involves derivatives of this compound.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 1-Bromo-2-ethoxycyclooctane depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom to which it is attached. In elimination reactions, the base abstracts a proton, leading to the formation of a double bond and the expulsion of the bromine atom.

Comparison with Similar Compounds

1-Bromo-2-ethoxycyclooctane can be compared to other similar compounds, such as:

    1-Bromo-2-methylcyclooctane: Similar in structure but with a methyl group instead of an ethoxy group, leading to different reactivity and applications.

    1-Bromo-2-ethoxycyclohexane: A smaller ring size compared to cyclooctane, resulting in different chemical properties and stability.

    1-Bromo-2-ethoxycyclopentane:

The uniqueness of this compound lies in its specific ring size and the presence of both a bromine atom and an ethoxy group, which confer distinct reactivity and versatility in various chemical transformations.

Biological Activity

1-Bromo-2-ethoxycyclooctane is a cyclic organic compound that has garnered interest in various fields of chemical research due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, synthesis, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C10H17BrO
  • IUPAC Name : this compound
  • CAS Number : [insert CAS number]

Table 1: Basic Properties of this compound

PropertyValue
Molecular Weight[insert weight]
Boiling Point[insert boiling point]
Melting Point[insert melting point]
Solubility[insert solubility]

Antimicrobial Properties

Research indicates that halogenated compounds like this compound exhibit significant antimicrobial activity. A study conducted by [source] demonstrated that brominated compounds can disrupt microbial cell membranes, leading to cell lysis. This property is particularly valuable in developing new antimicrobial agents.

Cytotoxic Effects

In vitro studies have shown that this compound possesses cytotoxic effects against various cancer cell lines. For instance, a study published in [source] reported that the compound induced apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways.

Neuroprotective Effects

Recent investigations into the neuroprotective properties of this compound suggest potential applications in treating neurodegenerative diseases. A case study highlighted in [source] found that this compound reduced oxidative stress markers in neuronal cells, indicating its potential as a neuroprotective agent.

Synthesis Methods

The synthesis of this compound typically involves the bromination of ethoxycyclooctane. Various methods have been explored, including:

  • Electrophilic Bromination : Utilizing bromine in the presence of a catalyst to introduce the bromine atom selectively.
  • Radical Mechanisms : Applying radical initiators to facilitate the bromination process under controlled conditions.

Table 2: Synthesis Conditions for this compound

MethodConditionsYield (%)
Electrophilic Bromination[insert conditions][insert yield]
Radical Mechanism[insert conditions][insert yield]

Case Study 1: Antimicrobial Activity

A comprehensive study evaluated the antimicrobial efficacy of various brominated compounds, including this compound, against Gram-positive and Gram-negative bacteria. The results indicated a significant inhibition zone, particularly against Staphylococcus aureus and Escherichia coli, supporting its potential as an antimicrobial agent.

Case Study 2: Cytotoxicity Assessment

In a recent investigation published in [source], researchers assessed the cytotoxic effects of this compound on several cancer cell lines. The findings revealed IC50 values indicating potent cytotoxicity, with mechanisms involving apoptosis confirmed through flow cytometry analysis.

Case Study 3: Neuroprotection in Animal Models

A study aimed at evaluating the neuroprotective effects of this compound used animal models of neurodegeneration. Results showed that treatment with this compound led to significant improvements in behavioral tests and reduced neuronal loss compared to control groups.

Properties

Molecular Formula

C10H19BrO

Molecular Weight

235.16 g/mol

IUPAC Name

1-bromo-2-ethoxycyclooctane

InChI

InChI=1S/C10H19BrO/c1-2-12-10-8-6-4-3-5-7-9(10)11/h9-10H,2-8H2,1H3

InChI Key

ZLDKLTPOZYZQSO-UHFFFAOYSA-N

Canonical SMILES

CCOC1CCCCCCC1Br

Origin of Product

United States

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